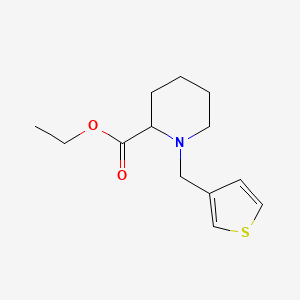
4-methyl-5-phenyl-N-4-pyridinyl-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-5-phenyl-N-4-pyridinyl-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as MPTC and is synthesized through a specific method that involves the use of various reagents.
科学研究应用
MPTC has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, MPTC has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用机制
The exact mechanism of action of MPTC is not fully understood. However, it is believed to act through multiple pathways such as inhibition of protein kinase C, modulation of the mitochondrial membrane potential, and activation of caspase-3. These pathways ultimately lead to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
MPTC has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes. Additionally, MPTC has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of MPTC is its high purity and stability, which makes it suitable for use in various lab experiments. However, one of the limitations of MPTC is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for MPTC research. One area of interest is the development of MPTC derivatives with improved solubility and bioavailability. Additionally, further studies are needed to understand the exact mechanism of action of MPTC and its potential therapeutic applications in other diseases. Lastly, the potential toxicity of MPTC needs to be evaluated to ensure its safety for human use.
Conclusion:
In conclusion, MPTC is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method has been optimized to produce high yields of pure MPTC, and it has been extensively studied for its potential applications in various diseases. MPTC has been found to have anticancer and neuroprotective properties, and its biochemical and physiological effects have been well documented. While MPTC has several advantages for lab experiments, its limitations and potential toxicity need to be evaluated. There are several future directions for MPTC research, and further studies are needed to fully understand its potential therapeutic applications.
合成方法
The synthesis of MPTC involves the reaction of 4-methyl-5-phenyl-2-thiophenecarboxylic acid with N-(4-pyridinyl)formamide in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization in a suitable solvent. This method has been optimized to produce high yields of pure MPTC.
属性
IUPAC Name |
4-methyl-5-phenyl-N-pyridin-4-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-11-15(17(20)19-14-7-9-18-10-8-14)21-16(12)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEMDDWBYJFBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-({[3-(benzoylamino)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5178485.png)
![2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5178501.png)

![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)

![2-{[4-(4-bromophenoxy)butyl]amino}ethanol](/img/structure/B5178525.png)
![2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5178528.png)
![2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5178530.png)


![N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5178543.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide](/img/structure/B5178564.png)